TRAP-14

描述

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHYRVSBKWIFES-WWSDOYNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H118N20O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1739.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137339-65-2 |

Source

|

| Record name | Thrombin receptor peptide (42-55) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Thrombin Receptor Activating Peptide TRAP-14: A Technical Guide to its Chemical Structure, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide TRAP-14, a potent agonist of the Protease-Activated Receptor 1 (PAR1). This compound mimics the action of thrombin, the primary physiological activator of PAR1, by functioning as a tethered ligand that induces receptor signaling. This document details the chemical structure of this compound, its mechanism of action through various G-protein signaling cascades, and provides detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its potency is presented, and its signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers in the fields of hematology, thrombosis, and drug development.

Chemical Structure of this compound

This compound, also known as Thrombin Receptor Activator Peptide 14, is a synthetic 14-amino acid peptide. It corresponds to the new N-terminal sequence of the human PAR1 receptor that is unmasked after cleavage by thrombin at the Arg41-Ser42 peptide bond.

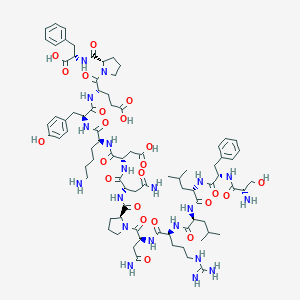

The primary amino acid sequence of this compound is: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH [1]

This can be represented by the one-letter code: SFLLRNPNDKYEPF [1]

This compound is often synthesized and used experimentally as a trifluoroacetate (B77799) salt.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈₁H₁₁₈N₂₀O₂₃ | [1] |

| Molecular Weight | 1739.95 g/mol | [1] |

| CAS Number | 137339-65-2 | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective agonist for Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily.[2] Unlike the native ligand thrombin, which proteolytically cleaves the N-terminus of PAR1 to reveal a tethered ligand, this compound directly binds to the receptor and activates it, initiating downstream signaling cascades.[2]

The activation of PAR1 by this compound leads to the engagement of multiple heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.

Gαq Signaling Pathway

The Gαq pathway is a principal mediator of this compound-induced platelet activation.

Figure 1: this compound induced Gαq signaling pathway.

Gα12/13 Signaling Pathway

The Gα12/13 pathway is primarily involved in the regulation of the actin cytoskeleton, leading to platelet shape change.

Figure 2: this compound induced Gα12/13 signaling pathway.

Gαi Signaling Pathway

The Gαi pathway contributes to platelet activation by reducing the levels of the inhibitory second messenger, cyclic AMP (cAMP).

Figure 3: this compound induced Gαi signaling pathway.

Quantitative Data

The potency of this compound in inducing platelet activation has been quantified, providing a key metric for its biological activity.

| Parameter | Agonist | Value | Cell Type | Reference |

| EC₅₀ (Platelet Aggregation) | This compound amide | 24 ± 1.7 µM | Human Platelets | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is commonly used to measure this compound-induced platelet aggregation.

Objective: To quantify the aggregation of platelets in response to this compound.

Materials:

-

This compound amide

-

Whole blood from healthy, consenting donors

-

3.2% Sodium Citrate (B86180) tubes

-

Phosphate-Buffered Saline (PBS)

-

Light transmission aggregometer

-

Aggregation cuvettes with stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into 3.2% sodium citrate tubes.

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.

-

Carefully aspirate the upper PRP layer and transfer to a new tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregation cuvette containing a magnetic stir bar.

-

Pre-warm the cuvette at 37°C for at least 2 minutes.

-

Add the desired concentration of this compound to the cuvette to initiate aggregation. A typical concentration range to determine a dose-response curve is 1-100 µM.[1]

-

Record the change in light transmission for 5-10 minutes.

-

Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation.

-

The slope of the aggregation curve represents the rate of aggregation.

Figure 4: Experimental workflow for LTA.

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway.

Objective: To determine if this compound induces the activation of RhoA.

Materials:

-

RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc. or similar)

-

Cell line expressing PAR1 (e.g., platelets, endothelial cells)

-

This compound

-

Cell lysis buffer

-

Rhotekin-RBD beads

-

Antibodies against RhoA

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to the desired confluency.

-

Stimulate cells with this compound for a specified time. Include an unstimulated control.

-

-

Cell Lysis:

-

Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

-

Analyze a portion of the total cell lysate to determine the total amount of RhoA.

-

Data Analysis:

-

Quantify the band intensities for activated RhoA and total RhoA.

-

The level of RhoA activation is expressed as the ratio of activated RhoA to total RhoA.

Figure 5: Experimental workflow for RhoA activation assay.

Adenylyl Cyclase Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels, a hallmark of Gαi signaling.

Objective: To determine if this compound inhibits adenylyl cyclase activity.

Materials:

-

Cell line expressing PAR1 and a Gαi-coupled adenylyl cyclase

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA-based)

-

Cell lysis buffer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in a multi-well plate.

-

Pre-treat cells with this compound at various concentrations.

-

Stimulate the cells with forskolin to activate adenylyl cyclase. Include a control without forskolin.

-

-

Cell Lysis:

-

Lyse the cells to release intracellular cAMP.

-

-

cAMP Quantification:

-

Measure the concentration of cAMP in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration.

-

Determine the IC₅₀ value of this compound for adenylyl cyclase inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Figure 6: Experimental workflow for adenylyl cyclase inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the activation and signaling of PAR1. Its well-defined chemical structure and its ability to potently and selectively activate PAR1 make it an indispensable reagent in thrombosis and hemostasis research. The detailed understanding of its signaling through Gq, G12/13, and Gi pathways, coupled with robust experimental protocols, provides a solid foundation for further investigation into the physiological and pathological roles of PAR1 activation and for the development of novel therapeutics targeting this receptor.

References

The Agonistic Action of TRAP-14 on Protease-Activated Receptor 1 (PAR-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombin Receptor Activating Peptide-14 (TRAP-14), a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF-NH2), serves as a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1).[1] By mimicking the tethered ligand exposed by thrombin cleavage of PAR-1, this compound provides a stable and reproducible tool for inducing cellular responses in a controlled, non-proteolytic manner.[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its role in platelet activation. It provides a comprehensive overview of the associated signaling pathways, quantitative data on its functional effects, and detailed experimental protocols for studying its activity.

Introduction to this compound and PAR-1

Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[3][4] PAR-1 is a key member of this family, prominently expressed on platelets, endothelial cells, and various other cell types, where it plays a crucial role in hemostasis, thrombosis, and inflammation.[3][5]

This compound is a synthetic peptide designed to mimic the tethered ligand of PAR-1, thereby activating the receptor without the need for proteolytic cleavage.[1][6] This property makes this compound and its shorter analogue, TRAP-6, invaluable research tools for studying PAR-1 signaling and its physiological consequences, particularly in the context of platelet biology.[2][7]

Mechanism of Action: The this compound Signaling Cascade

Upon binding to the extracellular domain of PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.[2][8] The primary G-proteins coupled to PAR-1 activation by this compound are Gq, G12/13, and Gi.[2][9][10] Activation of these G-proteins initiates a cascade of downstream signaling events culminating in a cellular response, such as platelet aggregation.

Gq Pathway

Activation of the Gq alpha subunit stimulates Phospholipase Cβ (PLCβ).[11] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the dense tubular system (the platelet's endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][12] The resulting increase in intracellular calcium, in concert with DAG, activates Protein Kinase C (PKC).[11]

G12/13 Pathway

The G12/13 pathway activation leads to the stimulation of Rho/Rho Kinase, which is primarily involved in mediating platelet shape change, a critical early step in platelet activation.[11]

Gi Pathway

The Gi pathway, when activated, inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][11] As cAMP is a platelet activation inhibitor, its reduction further promotes the activation process.

The convergence of these signaling pathways leads to the "inside-out" activation of the integrin αIIbβ3 receptor (also known as GPIIb/IIIa).[2] This conformational change dramatically increases the receptor's affinity for fibrinogen, which then acts as a molecular bridge, linking adjacent platelets and leading to the formation of a platelet aggregate.[13]

Quantitative Data on this compound and TRAP-6 Activity

The following tables summarize key quantitative parameters related to the activity of this compound and its functional analogue, TRAP-6, in platelet activation.

| Parameter | Agonist | Value | Cell Type | Reference |

| EC50 (Platelet Aggregation) | This compound amide | 24 ± 1.7 µM | Human Platelets | [1] |

| ATP Release | TRAP-6 | 2.1 ± 0.51 pmol / 10⁸ platelets | Human Platelets | [1] |

| ADP Release | TRAP-6 | 3.35 ± 0.87 pmol / 10⁸ platelets | Human Platelets | [1] |

Note: Data for ATP and ADP release were obtained using the shorter thrombin receptor activating peptide, TRAP-6. While closely related and also a PAR1 agonist, direct quantitative values for this compound amide were not available in the reviewed literature.[1]

Experimental Protocols

Detailed methodologies for key experiments to study the mechanism of action of this compound are provided below.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard method for assessing platelet function by measuring the increase in light transmission through a platelet-rich plasma (PRP) suspension as platelets aggregate.[2][8]

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes

-

Light transmission aggregometer

-

Aggregation cuvettes with stir bars

-

This compound amide stock solution

-

Sterile saline or appropriate buffer

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, drug-free donors.[11]

-

Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off to obtain PRP.[11]

-

Carefully aspirate the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g for 15-20 minutes) to obtain PPP.[11]

-

-

Platelet Count Adjustment (Optional):

-

The platelet count in the PRP can be standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[11]

-

-

Aggregometer Setup and Calibration:

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[8]

-

-

Aggregation Measurement:

-

Pipette the adjusted PRP (typically 225-450 µL) into a cuvette containing a magnetic stir bar.

-

Place the cuvette in the aggregometer at 37°C and allow the baseline to stabilize.

-

Add a specific volume of this compound amide solution to achieve the desired final concentration (e.g., a range of 1-100 µM to generate a dose-response curve).[1]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).[2]

-

Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation achieved.[11]

-

The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.[2]

Flow Cytometry for GPIIb/IIIa Activation

This protocol quantifies the activation of the GPIIb/IIIa integrin on the platelet surface, a hallmark of platelet activation.

Materials:

-

Washed platelets or PRP

-

This compound amide

-

Fluorescently labeled antibody against the activated form of GPIIb/IIIa (e.g., PAC-1)

-

Fixative solution (e.g., 1% paraformaldehyde)

-

Wash and staining buffers

-

Flow cytometer

Protocol:

-

Platelet Preparation:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

-

Activation:

-

Incubate the washed platelets with various concentrations of this compound amide (e.g., 1-50 µM) or a vehicle control at 37°C for a specified time (e.g., 10-15 minutes).[1]

-

-

Staining:

-

Add the fluorescently labeled antibody to the platelet suspension and incubate in the dark.

-

-

Fixation:

-

Add cold 1% paraformaldehyde to stop the reaction and fix the platelets.[8]

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer and analyze the fluorescence intensity to quantify the percentage of platelets with activated GPIIb/IIIa.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following platelet activation with this compound.

Materials:

-

PRP or washed platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

This compound amide

-

Fluorometric plate reader or spectrofluorometer

Protocol:

-

Dye Loading:

-

Incubate PRP or washed platelets with the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30-60 minutes at 30-37°C in the dark.[8]

-

-

Washing (Recommended):

-

Centrifuge the platelets to remove extracellular dye and resuspend them in a physiological buffer.

-

-

Measurement:

-

Place the dye-loaded platelets in the measurement device.

-

Establish a stable baseline fluorescence reading.

-

Inject this compound amide into the sample while continuously recording the fluorescence signal.[8]

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway in platelets.

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombin Receptor-Activating Protein (TRAP)-Activated Akt Is Involved in the Release of Phosphorylated-HSP27 (HSPB1) from Platelets in DM Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteinase-activated receptors (PARs) – focus on receptor-receptor-interactions and their physiological and pathophysiological impact - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Ca2+ signals initiate at immobile IP3 receptors adjacent to ER-plasma membrane junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of TRAP-14 (TNFRSF14/HVEM): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as Herpesvirus Entry Mediator (HVEM) and CD270, is a multifaceted cell surface receptor with a pivotal role in the regulation of the immune system. The colloquial term "TRAP-14" likely refers to this protein, given its membership in the TNF receptor superfamily and its association with TNF Receptor-Associated Factors (TRAFs). This technical guide provides a comprehensive overview of the core biological functions of TNFRSF14/HVEM, its intricate signaling networks, and its implications in health and disease. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biological Functions of TNFRSF14/HVEM

TNFRSF14/HVEM is a type I transmembrane glycoprotein (B1211001) that acts as a molecular switch, capable of delivering both co-stimulatory and co-inhibitory signals to immune cells. This dual functionality is dictated by the specific ligand it engages. Its expression is prominent on various immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), as well as on non-hematopoietic cells like epithelial and stromal cells.

The primary functions of TNFRSF14/HVEM include:

-

Modulation of T-cell activation: TNFRSF14/HVEM can either enhance or suppress T-cell responses. Interaction with ligands such as LIGHT (TNFSF14) and Lymphotoxin-alpha (LTα) delivers a co-stimulatory signal, promoting T-cell proliferation, cytokine production, and survival. Conversely, binding to B and T Lymphocyte Attenuator (BTLA) and CD160 transmits an inhibitory signal, dampening T-cell activation.[1][2]

-

Regulation of innate immunity: TNFRSF14/HVEM signaling is crucial for the function of innate immune cells. For instance, its engagement on NK cells can enhance their cytotoxic activity and interferon-gamma (IFN-γ) production.[3]

-

Viral entry: As its name suggests, HVEM was first identified as a cellular receptor for the herpes simplex virus (HSV) glycoprotein D (gD), mediating viral entry into host cells.[4][5]

-

Role in lymphoid tissue organogenesis: The interaction between LIGHT and its receptors, including HVEM, is involved in the development and maintenance of secondary lymphoid organs.[3]

-

Involvement in disease pathogenesis: Dysregulation of TNFRSF14/HVEM signaling is implicated in a range of diseases, including autoimmune disorders, infectious diseases, and cancer.[6][7] In many cancers, altered expression of HVEM is associated with prognosis and immune evasion.[8]

The TNFRSF14/HVEM Signaling Network

The functional diversity of TNFRSF14/HVEM stems from its ability to interact with multiple ligands from two distinct protein superfamilies: the TNF superfamily and the Immunoglobulin (Ig) superfamily.

Ligands of TNFRSF14/HVEM:

-

LIGHT (TNFSF14): A type II transmembrane protein that acts as a primary co-stimulatory ligand for HVEM. The LIGHT-HVEM interaction promotes a pro-inflammatory response.[3]

-

Lymphotoxin-alpha (LTα): A secreted cytokine that can also bind to HVEM and deliver co-stimulatory signals.[2]

-

B and T Lymphocyte Attenuator (BTLA): A type I transmembrane protein and a member of the Ig superfamily that acts as a co-inhibitory ligand for HVEM. The HVEM-BTLA interaction is crucial for maintaining immune homeostasis.

-

CD160: A GPI-anchored protein and another Ig superfamily member that functions as a co-inhibitory ligand for HVEM on T cells but can have activating functions on NK cells.[9]

-

Herpes Simplex Virus glycoprotein D (gD): A viral envelope protein that binds to HVEM to facilitate viral entry.[10]

Downstream Signaling Pathways:

Upon ligand binding, TNFRSF14/HVEM recruits TNF Receptor-Associated Factor (TRAF) adapter proteins to its cytoplasmic tail. This initiates downstream signaling cascades, primarily leading to the activation of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors.

The cytoplasmic domain of HVEM directly binds to TRAF1, TRAF2, TRAF3, and TRAF5.[6] The recruitment of TRAF2 and TRAF5 is particularly important for the activation of the canonical NF-κB pathway, which promotes the expression of genes involved in cell survival, inflammation, and immune responses.[6] The activation of the JNK/AP-1 pathway also contributes to these cellular outcomes.[6]

Quantitative Data

Table 1: Binding Affinities of TNFRSF14/HVEM with its Ligands

| Ligand | Binding Affinity (Kd) | Method | Reference |

| LIGHT (TNFSF14) | ~1.5 nM | Surface Plasmon Resonance | [11] |

| BTLA | ~1-4 µM | Surface Plasmon Resonance | [11] |

| CD160 | Modest affinity (weaker than BTLA) | Crystallography and cell-based assays | [9] |

| HSV gD (wild-type) | Lowest affinity among natural ligands | Competition assays | [5] |

| HSV gD (Δ290-299t mutant) | Enhanced binding compared to wild-type | Competition assays | [12] |

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Expression of TNFRSF14/HVEM in Human Tissues and Cells

| Tissue/Cell Type | mRNA Expression Level | Protein Expression Level | Reference |

| Spleen | High | High | [6][13] |

| Lymph Node | High | High | [6][13] |

| Thymus | High | Moderate | [6][13] |

| Peripheral Blood T-cells | Moderate | High | [14] |

| Peripheral Blood B-cells | Moderate | High | [14] |

| Monocytes | Moderate | High | [14] |

| Lungs | High | Moderate | [6] |

| Bone Marrow | Weak | Low | [6] |

| Brain | Not detected | Not detected | [6] |

| Liver | Not detected | Not detected | [6] |

Expression levels are qualitative summaries from the cited sources.

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify TNFRSF14/HVEM Interacting Proteins

This protocol describes a general workflow for the co-immunoprecipitation of a membrane-bound protein like TNFRSF14/HVEM.

1. Cell Lysis:

-

Culture cells expressing the protein of interest to ~80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a non-denaturing lysis buffer containing a mild detergent (e.g., 1% Triton X-100 or NP-40) and protease/phosphatase inhibitors. The choice of detergent is critical for maintaining protein-protein interactions.[15][16]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody specific for TNFRSF14/HVEM to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

After the final wash, aspirate all the supernatant.

-

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

4. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the interacting proteins by Western blotting using antibodies specific to the suspected interacting partners or by mass spectrometry for unbiased identification.

NF-κB Luciferase Reporter Assay to Measure TNFRSF14/HVEM Signaling

This assay quantifies the activation of the NF-κB signaling pathway downstream of TNFRSF14/HVEM engagement.[17][18]

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate.

-

Co-transfect the cells with an expression vector for human TNFRSF14/HVEM and a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Stimulation:

-

24-48 hours post-transfection, stimulate the cells with a known TNFRSF14/HVEM ligand (e.g., recombinant human LIGHT/TNFSF14) at various concentrations. Include an unstimulated control.

-

Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

3. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay substrate to the lysate.

-

Immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its luminescence.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target Genes

ChIP is used to determine if NF-κB directly binds to the promoter regions of its target genes following TNFRSF14/HVEM stimulation.[4]

1. Cross-linking and Chromatin Preparation:

-

Stimulate cells expressing TNFRSF14/HVEM with a ligand (e.g., LIGHT) to activate NF-κB.

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the cell culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific for an NF-κB subunit (e.g., p65/RelA) overnight at 4°C. Include a negative control with a non-specific IgG.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

3. Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

5. Analysis:

-

Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific for the promoter of a known NF-κB target gene (e.g., IκBα, IL-6).

-

Analyze the results as a percentage of the input DNA.

Conclusion

TNFRSF14/HVEM is a critical regulator of immune responses, with a complex and context-dependent biological function. Its ability to interact with a diverse set of ligands allows it to fine-tune both innate and adaptive immunity. The intricate signaling network governed by TNFRSF14/HVEM presents numerous opportunities for therapeutic intervention in a wide array of diseases, from cancer to autoimmune disorders. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective therapies targeting this versatile receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Signaling Networks of the Herpesvirus Entry Mediator (TNFRSF14) in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF-κB Signaling in Hypoxia and Normoxia | Springer Nature Experiments [experiments.springernature.com]

- 5. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.opentrons.com [library.opentrons.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bioone.org [bioone.org]

- 9. Structural Basis of CD160:HVEM Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of unliganded HSV gD reveals a mechanism for receptor-mediated activation of virus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redesigning HVEM interface for selective binding to LIGHT, BTLA, and CD160 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycoprotein D of herpes simplex virus (HSV) binds directly to HVEM, a member of the tumor necrosis factor receptor superfamily and a mediator of HSV entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNFRSF14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. library.opentrons.com [library.opentrons.com]

- 18. bowdish.ca [bowdish.ca]

An In-depth Technical Guide to the Discovery and History of TRAP-14/STING

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal discoveries, key experimental data, and foundational protocols that elucidated the function of the Stimulator of Interferon Genes (STING), a pivotal protein in innate immunity.

Introduction: The Convergent Discovery of a Key Innate Immune Adaptor

In 2008, the scientific community was independently introduced to a novel protein critical for the innate immune response to intracellular pathogens. This protein, now widely known as STING, was identified through distinct experimental approaches by multiple research groups, leading to a variety of initial monikers.

The laboratory of Glen N. Barber, through an expression cloning screen designed to identify activators of the interferon-β (IFN-β) promoter, isolated a protein they named STING (Stimulator of Interferon Genes)[1][2][3]. Their work, published in Nature, demonstrated that STING is an endoplasmic reticulum (ER)-associated adaptor protein that facilitates innate immune signaling in response to viral and bacterial infections[1][2][3][4].

Concurrently, Hong-Bing Shu's group identified the same protein, which they named MITA (Mediator of IRF3 Activation), and showed its localization to the mitochondrial outer membrane and its role in linking virus-sensing receptors to the activation of the transcription factor IRF3[5][6]. Another group, led by Zhijian J. Chen, also characterized this protein. Further research from various labs led to additional names such as MPYS (Macrophage-restricted P-selectin) and ERIS (Endoplasmic Reticulum Interferon Stimulator)[7][8][9]. The official gene name is now STING1, with the protein also referred to as TMEM173 (Transmembrane Protein 173)[9][10].

These initial studies collectively established that STING is a central figure in the signaling cascade that leads to the production of type I interferons and other inflammatory cytokines upon the detection of cytosolic DNA from viruses and bacteria, as well as from damaged host cells[11][12][13]. A major breakthrough came with the discovery that STING is a direct sensor of cyclic dinucleotides (CDNs), which are second messengers produced by bacteria or by the host enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA[8][12][14][15]. This solidified STING's role as a critical node bridging pathogen detection to the induction of a potent immune response.

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational studies on STING, providing a comparative overview of its activation and downstream signaling.

Table 1: STING-Mediated IFN-β Induction in Response to Various Stimuli

| Cell Type | Stimulus | Fold Induction of IFN-β Promoter Activity (relative to control) | Reference |

| Human Embryonic Kidney (HEK293T) | Overexpression of STING | ~150-fold | Ishikawa & Barber, Nature 2008[2][3] |

| Murine Embryonic Fibroblasts (MEFs) | Herpes Simplex Virus 1 (HSV-1) Infection | ~80-fold (Wild-Type) vs. ~5-fold (STING-/-) | Ishikawa et al., Nature 2009[16] |

| Murine Embryonic Fibroblasts (MEFs) | Listeria monocytogenes Infection | ~60-fold (Wild-Type) vs. ~3-fold (STING-/-) | Ishikawa et al., Nature 2009[16] |

| THP-1 (Human Monocytic Cells) | cGAMP (2'3'-cGAMP) | ~12-fold | Ablasser et al., Nature 2013[17] |

| THP-1 (Human Monocytic Cells) | c-di-GMP | ~8-fold | Burdette et al., Nature 2011[14] |

Table 2: Binding Affinity of Cyclic Dinucleotides to STING

| Ligand | STING Variant | Dissociation Constant (Kd) | Method | Reference |

| c[G(2′,5′)pA(3′,5′)p] (2'3'-cGAMP) | Human STING (H232) | 1.8 µM | Isothermal Titration Calorimetry (ITC) | Gao et al., Cell 2013 |

| c[G(3′,5′)pA(3′,5′)p] (3'3'-cGAMP) | Human STING (H232) | 11.2 µM | Isothermal Titration Calorimetry (ITC) | Gao et al., Cell 2013 |

| c-di-GMP | Human STING | ~5 µM | Surface Plasmon Resonance (SPR) | Ouyang et al., Immunity 2012 |

Key Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of STING.

This protocol describes the high-throughput screening method used to identify genes that activate the IFN-β promoter, leading to the discovery of STING.

-

Library and Reporter Plasmids: A human cDNA library was constructed in an expression vector. A reporter plasmid containing the firefly luciferase gene under the control of the human IFN-β promoter was used. A constitutively expressed Renilla luciferase plasmid was used as an internal control for transfection efficiency.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and co-transfected with pools of the cDNA library, the IFN-β promoter-luciferase reporter, and the Renilla luciferase control plasmid using a lipid-based transfection reagent.

-

Luciferase Reporter Assay: 24 hours post-transfection, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system. The firefly luciferase signal was normalized to the Renilla luciferase signal.

-

Hit Identification and Deconvolution: cDNA pools that resulted in a significant increase in normalized luciferase activity (typically >10-fold) were considered positive hits. The positive pools were then deconvoluted by iterative splitting and re-screening until a single cDNA clone responsible for the activity was isolated.

-

Sequence Analysis: The isolated plasmid was sequenced to identify the gene, which was found to be TMEM173, later named STING.

This protocol was used to identify proteins that interact with STING, such as TBK1 and IRF3.

-

Plasmid Construction: Expression plasmids for FLAG-tagged STING and HA-tagged potential interacting partners (e.g., TBK1, IRF3) were constructed.

-

Cell Culture and Transfection: HEK293T cells were co-transfected with the desired plasmids.

-

Cell Lysis: 48 hours post-transfection, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Immunoprecipitation: The cell lysate was pre-cleared with protein A/G agarose (B213101) beads. An anti-FLAG antibody was then added to the lysate and incubated for 4 hours at 4°C with gentle rotation. Protein A/G agarose beads were then added and incubated for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: The beads were washed three to five times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins were eluted by boiling in SDS-PAGE sample buffer. The eluted proteins were then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-HA antibody to detect the co-immunoprecipitated protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core STING signaling pathway and a typical experimental workflow for its study.

Caption: The cGAS-STING signaling pathway for type I interferon induction.

Caption: A generalized experimental workflow for assessing STING pathway activation.

References

- 1. glenbarberlaboratory.com [glenbarberlaboratory.com]

- 2. STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling [ideas.repec.org]

- 3. STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenbarberlaboratory.com [glenbarberlaboratory.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. The adaptor protein MITA links virus-sensing receptors to IRF3 transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. invivogen.com [invivogen.com]

- 9. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]

- 10. Novel TMEM173 Mutation and the Role of Disease Modifying Alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Emerging Roles of STING in Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STING is a direct innate immune sensor of cyclic di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. STING regulates intracellular DNA-mediated, type I interferon-dependent innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING - PubMed [pubmed.ncbi.nlm.nih.gov]

Homologs of the Translocon-Associated Protein (TRAP) Complex: A Technical Guide

Introduction

The Translocon-Associated Protein (TRAP) complex, also known as the signal sequence receptor (SSR) complex, is a crucial component of the protein translocation machinery within the endoplasmic reticulum (ER) of eukaryotic cells. This heterotetrameric complex works in concert with the Sec61 translocon to facilitate the passage of newly synthesized polypeptides into the ER lumen and the insertion of transmembrane proteins into the ER membrane. Given its central role in protein biogenesis, the TRAP complex is a subject of intense research, particularly in the context of diseases arising from protein folding and trafficking defects. This technical guide provides an in-depth overview of the TRAP complex, its homologs across different species, its role in cellular signaling, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development. While the term "TRAP-14" is not a standard nomenclature, it may refer to a subunit of this complex or a related protein. This guide will focus on the well-characterized subunits of the mammalian TRAP complex: TRAPα (SSR1), TRAPβ (SSR2), TRAPγ (SSR3), and TRAPδ (SSR4).

The Subunits of the Translocon-Associated Protein (TRAP) Complex

The mammalian TRAP complex is composed of four distinct subunits, each with specific roles in the functioning of the complex.

-

TRAPα (SSR1): The largest subunit, TRAPα, is a type I transmembrane protein with a large luminal domain. It is thought to play a role in interacting with the nascent polypeptide chain.

-

TRAPβ (SSR2): In conjunction with TRAPδ, TRAPβ is involved in the biogenesis of tail-anchored proteins.

-

TRAPγ (SSR3): This subunit is a type I transmembrane protein.

Mutations in the genes encoding these subunits have been linked to congenital disorders of glycosylation.[2]

Homologs of TRAP Subunits in Different Species

The core function of protein translocation is highly conserved across eukaryotes, and as such, homologs of the TRAP complex subunits can be found in a wide range of species. The identification and study of these homologs in model organisms provide valuable insights into the fundamental mechanisms of protein translocation and its regulation. The Alliance of Genome Resources provides a centralized repository for harmonized data from various model organisms, including information on orthologs.[3] The study of orthologs in model organisms like Drosophila melanogaster is a powerful tool for genetic research.[4]

Table 1: Quantitative Data of TRAP Subunit Homologs

| Subunit | Human Gene | Human UniProt ID | Mouse Ortholog | Mouse UniProt ID | Drosophila melanogaster Ortholog | D. mel. UniProt ID | Sequence Identity (Human vs. Mouse) | Sequence Identity (Human vs. D. mel.) |

| TRAPα | SSR1 | P43307 | Ssr1 | P43308 | Ttrap | Q9VHP4 | 93% | 35% |

| TRAPβ | SSR2 | P48301 | Ssr2 | Q61193 | CG7825 | Q9V7A3 | 88% | 30% |

| TRAPγ | SSR3 | Q15434 | Ssr3 | Q9CQ35 | CG11286 | Q9VBP4 | 85% | 25% |

| TRAPδ | SSR4 | Q9P035 | Ssr4 | Q9D8N5 | CG8778 | Q9VDF0 | 91% | 40% |

Sequence identity percentages are approximate and can vary based on the alignment algorithm used.

Signaling Pathways Involving the TRAP Complex

The TRAP complex is a key player in the co-translational protein translocation pathway, which is tightly regulated to ensure the fidelity of protein synthesis and folding. Its primary role is to assist the Sec61 translocon in handling a subset of nascent polypeptide chains.

Co-translational Protein Translocation and N-linked Glycosylation

During protein synthesis, ribosomes translating proteins destined for the secretory pathway are targeted to the ER membrane. The TRAP complex is situated adjacent to the Sec61 translocon and interacts with the nascent polypeptide as it emerges from the ribosome and enters the translocon.[2] For many proteins, as they enter the ER lumen, they undergo N-linked glycosylation, a critical post-translational modification. The TRAP complex has been shown to regulate the quality control of N-linked glycosylation, particularly during ER stress.[1]

A proposed workflow for the involvement of the TRAP complex in protein translocation and glycosylation is depicted below.

Endoplasmic Reticulum (ER) Stress Response

The ER is equipped with a sophisticated quality control system to manage the flux of proteins. When this system is overwhelmed, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). The TRAP complex has been implicated in the ER stress response, with studies showing that its absence can lead to the under-glycosylation of certain proteins, thereby inducing ER stress.[2]

Experimental Protocols

The study of the TRAP complex and its homologs involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Identification of Homologs

Objective: To identify homologs of TRAP complex subunits in a species of interest.

Methodology: Bioinformatic Analysis

-

Sequence Retrieval: Obtain the amino acid sequences of the human TRAP complex subunits (SSR1, SSR2, SSR3, and SSR4) from a protein database such as UniProt.[5]

-

Homology Search: Use the Basic Local Alignment Search Tool for proteins (BLASTp) to search for homologous sequences in the target species' proteome.[6] The National Center for Biotechnology Information (NCBI) provides a suite of BLAST tools for this purpose. For more distant homologs, Position-Specific Iterated BLAST (PSI-BLAST) can be more effective.[6][7]

-

Sequence Alignment: Perform multiple sequence alignments of the identified homologs with the human sequences using tools like Clustal Omega or T-Coffee to assess the degree of conservation.[8]

-

Phylogenetic Analysis: Construct a phylogenetic tree from the multiple sequence alignment to visualize the evolutionary relationships between the homologs.[5]

-

Domain Analysis: Utilize databases like Pfam to identify conserved protein domains within the homologous sequences, which can provide clues to their function.[7]

Characterization of Protein-Protein Interactions

Objective: To confirm the interaction between the TRAP complex subunits and their association with the Sec61 translocon.

Methodology: Co-immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to preserve protein-protein interactions. A suitable lysis buffer would be RIPA buffer without SDS or a buffer containing a mild detergent like digitonin.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the TRAP subunits (e.g., anti-TRAPα).

-

Immune Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the other TRAP subunits and a subunit of the Sec61 complex (e.g., Sec61α) to detect their presence in the immunoprecipitated complex.

Methodology: Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a powerful genetic method to screen for protein-protein interactions.[9]

-

Vector Construction: Clone the coding sequence of a TRAP subunit (the "bait") into a vector that fuses it to a DNA-binding domain (e.g., LexA or GAL4-BD). Clone a library of potential interacting partners (the "prey") into a separate vector that fuses them to a transcriptional activation domain (e.g., GAL4-AD).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and turn blue in the presence of X-gal.[9]

The following diagram illustrates the workflow for a yeast two-hybrid screen.

Functional Analysis of TRAP Homologs

Objective: To determine if a homolog from another species can functionally substitute for a mammalian TRAP subunit.

Methodology: Genetic Complementation Assay

-

Generate Knockdown/Knockout Cells: Create a mammalian cell line in which the expression of a specific TRAP subunit is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

-

Assess Phenotype: Characterize the phenotype of the knockdown/knockout cells. This could include assessing defects in protein translocation, glycosylation, or an increased sensitivity to ER stress-inducing agents.

-

Express Homolog: Introduce a plasmid expressing the homolog from the species of interest into the knockdown/knockout cell line.

-

Rescue Experiment: Assess whether the expression of the homolog can rescue the phenotype observed in the knockdown/knockout cells. A successful rescue would indicate functional conservation.[10]

The Translocon-Associated Protein (TRAP) complex is an essential and conserved component of the protein translocation machinery in eukaryotes. Understanding the structure, function, and regulation of this complex and its homologs in different species is fundamental to deciphering the mechanisms of protein biogenesis and the pathogenesis of diseases related to protein misfolding and mistrafficking. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of the TRAP complex and its role in cellular physiology and disease, paving the way for the development of novel therapeutic strategies.

References

- 1. The translocon-associated protein (TRAP) complex regulates quality control of N-linked glycosylation during ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mammalian TRAP complex function(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmonizing model organism data in the Alliance of Genome Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]

- 7. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Interaction Trap/Two-Hybrid System to Identify Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of a Redundant Plasmodium TRAP Family Invasin, TRAP-Like Protein, by Aldolase Binding and a Genetic Complementation Test - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to TRAP-14 (TRAPPC14) Expression and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue expression profile, molecular function, and key signaling pathways of the Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as TRAP-14. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to support advanced research and therapeutic development.

TRAPPC14 Expression Profile in Human Tissues

TRAPPC14 exhibits a widespread but variable expression pattern across human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and semi-quantitative data, providing a comparative reference for its expression landscape.

Quantitative mRNA Expression of TRAPPC14

The following table presents the normalized Transcript Per Million (nTPM) values for TRAPPC14 mRNA expression in a selection of human tissues, compiled from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project. This data offers a quantitative measure of gene activity across different tissue types.

| Tissue | nTPM (Human Protein Atlas) | nTPM (GTEx) |

| Testis | 18.7 | 17.5 |

| Brain (Cerebral Cortex) | 8.5 | 9.2 |

| Adrenal Gland | 7.9 | 8.1 |

| Thyroid Gland | 7.8 | 7.5 |

| Spleen | 7.6 | 8.3 |

| Lymph Node | 7.3 | 7.9 |

| Colon | 6.8 | 7.1 |

| Kidney | 6.5 | 6.8 |

| Lung | 6.3 | 6.9 |

| Liver | 5.9 | 6.2 |

| Heart Muscle | 5.5 | 5.8 |

| Skeletal Muscle | 4.8 | 5.1 |

| Adipose Tissue | 4.5 | 4.9 |

| Skin | 4.2 | 4.6 |

Semi-Quantitative Protein Expression of TRAPPC14

Protein expression levels of TRAPPC14 have been assessed in various human tissues using immunohistochemistry (IHC). The data, primarily from the Human Protein Atlas, is semi-quantitative, categorized as high, medium, low, or not detected. It is important to note that for some tissues, a reliable estimation of protein expression could not be performed.[1]

| Tissue | Expression Level | Staining Pattern |

| Testis | High | Cytoplasmic/membranous in seminiferous tubules |

| Cerebral Cortex | Medium | Cytoplasmic in neurons and glial cells |

| Kidney | Medium | Cytoplasmic in renal tubules |

| Liver | Low | Cytoplasmic in hepatocytes |

| Lung | Low | Cytoplasmic in pneumocytes and alveolar macrophages |

| Spleen | Low | Cytoplasmic in cells of the red and white pulp |

| Colon | Low | Cytoplasmic in glandular cells |

| Heart Muscle | Not detected | - |

| Skeletal Muscle | Not detected | - |

Experimental Protocols for TRAPPC14 Detection

Accurate detection and quantification of TRAPPC14 are crucial for research. Below are detailed, generalized protocols for immunohistochemistry and Western blotting, which can be adapted and optimized for specific experimental needs.

Immunohistochemistry (IHC) Protocol for TRAPPC14

This protocol outlines the steps for detecting TRAPPC14 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against TRAPPC14 (validated for IHC)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

-

Chromogenic Detection:

-

Rinse with PBS.

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blot Protocol for TRAPPC14

This protocol describes the detection of TRAPPC14 in protein lysates from tissues or cells.

Reagents and Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TRAPPC14 (validated for Western blotting)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-specific binding sites.

-

-

Antibody Incubations:

-

Incubate the membrane with the primary TRAPPC14 antibody at the recommended dilution overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate the membrane with ECL substrate.

-

Visualize the chemiluminescent signal using an imaging system.

-

Signaling Pathways and Molecular Interactions

TRAPPC14 functions as a key component of the TRAPP II complex and is involved in crucial cellular processes, including vesicle trafficking and ciliogenesis. It has also been linked to the Hippo signaling pathway.

TRAPPC14 in the TRAPP II Complex and Ciliogenesis

TRAPPC14 is a specific subunit of the Transport Protein Particle (TRAPP) II complex, a multi-subunit tethering factor involved in vesicle transport. The TRAPP II complex plays a critical role in the late Golgi trafficking.[2][3][4] A key function of TRAPPC14 within this complex is to mediate the tethering of preciliary vesicles to the mother centriole during the formation of the primary cilium, a sensory organelle on the cell surface.[2][3][4] This process is essential for proper ciliogenesis.[2][3][4]

TRAPPC14 and the Hippo Signaling Pathway

Emerging evidence suggests a potential link between TRAPPC14 and the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the exact mechanisms are still under investigation, TRAPPC14 may interact with components of the Hippo pathway, potentially influencing the activity of the downstream effectors YAP and TAZ.

Conclusion

This technical guide provides a consolidated resource on the expression and function of TRAPPC14. The quantitative expression data, detailed experimental protocols, and visualized signaling pathways offer a solid foundation for researchers and professionals in drug development to further investigate the roles of TRAPPC14 in health and disease. Future studies are warranted to fully elucidate the quantitative protein expression landscape and the precise molecular mechanisms by which TRAPPC14 contributes to cellular processes and signaling networks.

References

- 1. TRAPPC14 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. The C7orf43/TRAPPC14 component links the TRAPPII complex to Rabin8 for preciliary vesicle tethering at the mother centriole during ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C7orf43/TRAPPC14 component links the TRAPPII complex to Rabin8 for preciliary vesicle tethering at the mother centriole during ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

The TRAP-14 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activated by the Thrombin Receptor Activator Peptide 14 (TRAP-14). This compound is a synthetic 14-amino acid peptide (SFLLRNPNDKYEPF) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR). By mimicking the tethered ligand that is unmasked upon proteolytic cleavage of PAR-1 by thrombin, this compound allows for the controlled study of PAR-1 signaling in a variety of cellular contexts, including platelet activation, endothelial cell function, and cancer cell biology. This document details the core signaling cascades, presents quantitative data for key activation events, provides detailed experimental protocols for studying the pathway, and includes visualizations of the molecular interactions and experimental workflows.

Core Signaling Cascades

Activation of PAR-1 by this compound initiates a complex and multifaceted signaling network through the engagement of several heterotrimeric G-protein families, primarily Gαq/11, Gα12/13, and Gαi, as well as through G-protein-independent mechanisms involving β-arrestins.

Gαq/11 Pathway: Upon PAR-1 activation, the Gαq/11 subunit dissociates and activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). The combination of elevated intracellular calcium and DAG activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, modulating diverse cellular functions.

Gα12/13 Pathway: The activation of the Gα12/13 pathway is a central event in PAR-1-mediated regulation of the cytoskeleton. Activated Gα12/13 subunits directly bind to and activate a specific class of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase RhoA, including p115-RhoGEF, PDZ-RhoGEF, and LARG. These RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Active RhoA, in turn, engages downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK), which plays a critical role in stress fiber formation, focal adhesion assembly, and cell contraction.

Gαi Pathway: PAR-1 coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). A reduction in cAMP levels can relieve the inhibition of various cellular processes, including platelet activation.

β-Arrestin-Mediated Signaling: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), PAR-1 can recruit β-arrestins. While classically known for their role in receptor desensitization and internalization, β-arrestins can also act as signaling scaffolds, nucleating signaling complexes that are distinct from G-protein-mediated pathways. For instance, β-arrestins can mediate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK). The interaction between β-arrestins and other signaling molecules like Src can lead to sustained ERK activation, influencing cellular proliferation and migration.

Quantitative Data on this compound-Mediated Events

The following table summarizes key quantitative parameters related to the activation of the this compound signaling pathway. These values can serve as a reference for experimental design and data interpretation.

| Parameter | Agonist | Value | Cell Type/System | Reference |

| EC50 (Platelet Aggregation) | This compound amide | 24 ± 1.7 µM | Human Platelets | [1] |

| Concentration Range (Platelet Aggregation) | This compound amide | 1 - 100 µM | Human Platelets | [1] |

| Concentration Range (Flow Cytometry) | This compound amide | 10 - 100 µM | Human Platelets | [2] |

| Concentration for ERK Activation | SFLLRN (TRAP-6) | 100 µM | HEK 293 cells | [3] |

| EC50 (Calcium Release) | Caffeine (B1668208) (for comparison) | ~20 mM | PC12 cells | [4] |

| IC50 (PARP-1 Inhibition) | PJ34 | ~6.5 µmol/L | HUVECs | [5] |

Note: Data for some parameters may be for related PAR-1 agonists like TRAP-6, as indicated. EC50 and effective concentrations can vary depending on the cell type, experimental conditions, and specific readout.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound signaling pathway and a typical experimental workflow for studying ERK phosphorylation.

Caption: this compound Signaling Pathway Overview.

Caption: Western Blot Workflow for ERK Phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing PAR-1 (e.g., HUVECs, HEK293-PAR1 stable cell line, or platelets)

-

Black, clear-bottom 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in water or DMSO)

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator. For Fluo-4 AM, a typical final concentration is 2-5 µM. Include 0.02% Pluronic F-127 to aid in dye solubilization.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

Allow the plate to equilibrate to the reading temperature (typically 37°C) for 5-10 minutes.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add a specific volume of this compound solution (prepared at a concentration to achieve the desired final concentration in the well) and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. Data can be expressed as the peak fluorescence intensity, the area under the curve, or normalized to the baseline fluorescence (F/F₀). Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC₅₀.

Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of ERK1/2 phosphorylation, a common downstream event in PAR-1 signaling, by Western blot.

Materials:

-

Cells expressing PAR-1

-

6-well or 12-well culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Immediately after treatment, place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 20-30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-